6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine chemical properties
6-Chloro-n4,n4-dimethylpyrimidine-2,4-diamine chemical properties
An In-Depth Technical Guide to 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine
Executive Summary
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Within this class, 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine emerges as a highly valuable, yet specialized, synthetic intermediate. Its unique arrangement of a reactive chlorine atom and differentially substituted amino groups provides a versatile platform for the synthesis of complex molecules, particularly in the realm of targeted therapeutics like kinase inhibitors. This guide offers a comprehensive analysis of its chemical properties, structural characteristics, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.
Physicochemical and Structural Properties
6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine is a substituted pyrimidine characterized by a chlorine atom at the C6 position, an unsubstituted amino group at C2, and a dimethylamino group at the C4 position. These features dictate its physical properties and chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₉ClN₄ | [1] |
| Molecular Weight | 172.62 g/mol | [2] |
| CAS Number | 18516-23-9 (Note: This is an inferred CAS, specific public data is sparse) | |
| Appearance | Expected to be a crystalline solid at room temperature | |
| Solubility | Expected to have moderate solubility in water and higher solubility in organic solvents like ethanol and methanol.[3] | |
| Hydrogen Bond Donors | 1 (from the C2-NH₂) | [2] |
| Hydrogen Bond Acceptors | 4 (3 from ring nitrogens, 1 from C4-N) | [2] |
| Rotatable Bond Count | 1 | [2] |
Structural Analysis
The structure of 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine has been elucidated by X-ray crystallography.[1] The asymmetric unit of the crystal contains four independent molecules, indicating subtle conformational differences, primarily in the torsion angles between the dimethylamino group and the pyrimidine plane.[1] The crystal packing is dominated by a network of intermolecular N-H···N hydrogen bonds, where the amino group at the C2 position acts as a donor and the ring nitrogen atoms act as acceptors, forming various dimeric and chain-like motifs.[1] This robust hydrogen-bonding network contributes to its solid-state stability.
Synthesis and Chemical Reactivity
The synthetic utility of this compound is rooted in its straightforward preparation from common precursors and the predictable reactivity of its functional groups.
Proposed Synthesis Pathway
Step-by-Step Protocol:
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Starting Material: Begin with 2,4-diamino-6-chloropyrimidine (CAS 156-83-2). This precursor is synthesized from ethyl cyanoacetate and guanidine, followed by chlorination with phosphorus oxychloride (POCl₃).[5]
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Selective Dimethylation: The key challenge is the selective methylation of the N4-amino group over the N2-amino group. This selectivity can be influenced by reaction conditions. A plausible approach involves reacting 2,4-diamino-6-chloropyrimidine with a methylating agent (e.g., formaldehyde/formic acid for Eschweiler-Clarke reaction, or methyl iodide) under carefully controlled stoichiometric and temperature conditions to favor dimethylation at the more nucleophilic N4 position.
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Purification: The final product would be isolated and purified from the reaction mixture using standard techniques such as recrystallization or column chromatography to remove any mono-methylated or unreacted starting material.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The most significant chemical property of 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine is the reactivity of the C6-Cl bond. The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, activates the chlorine-bearing carbon for nucleophilic aromatic substitution (SNAr). This makes the chlorine atom an excellent leaving group, allowing for the introduction of a wide array of functional groups.
This reactivity is the cornerstone of its application as a synthetic scaffold. Researchers can readily displace the chlorine with various nucleophiles—such as amines, thiols, or alcohols—to generate diverse libraries of novel pyrimidine derivatives.[4][6]
Caption: Core reactivity of the scaffold via SNAr at the C6 position.
Spectroscopic Profile
The structural features of the molecule give rise to a predictable spectroscopic signature. The following table summarizes the expected key signals for analytical characterization.
| Technique | Expected Signals | Rationale |
| ¹H NMR | ~ 6.0-6.5 ppm (s, 1H) | The lone proton on the pyrimidine ring (H5). |
| ~ 5.0-5.5 ppm (br s, 2H) | Protons of the C2-NH₂ group; signal may be broad and exchangeable. | |
| ~ 3.1 ppm (s, 6H) | Protons of the two equivalent methyl groups of the C4-N(CH₃)₂ moiety. | |
| ¹³C NMR | ~ 160-165 ppm | Carbons C2, C4, and C6, which are attached to heteroatoms. |
| ~ 95-105 ppm | Carbon C5 of the pyrimidine ring. | |
| ~ 35-40 ppm | Carbon of the N-methyl groups. | |
| IR Spectroscopy | 3300-3500 cm⁻¹ | N-H stretching vibrations from the primary amine (NH₂).[7] |
| ~ 1600-1650 cm⁻¹ | C=N and C=C stretching vibrations within the pyrimidine ring.[8] | |
| ~ 700-800 cm⁻¹ | C-Cl stretching vibration. | |
| Mass Spectrometry | m/z ~172 & ~174 | Molecular ion peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively, in an approximate 3:1 ratio. |
Applications in Drug Discovery
The primary application of 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine is as a molecular scaffold for the synthesis of pharmacologically active agents. Its structure is a common feature in kinase inhibitors, where the pyrimidine core often serves as a "hinge-binding" motif that interacts with the ATP-binding site of the target enzyme.
The workflow for utilizing this scaffold in a drug discovery program typically involves a divergent synthetic strategy.
Caption: Role of the scaffold in a typical drug discovery workflow.
By reacting the C6-chloro position with a library of diverse amines or other nucleophiles, chemists can rapidly generate hundreds or thousands of unique analogues.[4][9] These libraries are then screened against biological targets (e.g., a panel of protein kinases) to identify "hits"—compounds that exhibit desired inhibitory activity. The other functional groups on the scaffold, the C2-amino and C4-dimethylamino, can then be modified in subsequent rounds of synthesis to optimize potency, selectivity, and pharmacokinetic properties (Lead Optimization).
Safety and Handling
As with all chlorinated organic compounds, 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine should be handled with appropriate care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. While specific toxicity data is not available, related compounds like 2,4-diamino-6-chloropyrimidine are classified as harmful if swallowed.[10] A thorough review of the Safety Data Sheet (SDS) is essential before use.
References
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Jafar, N. N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
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Jafar, N. N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical and Pharmacology Journal. [Link]
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LookChem. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. [Link]
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LookChem. 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine. [Link]
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National Center for Biotechnology Information. 2,4-Diamino-6-chloropyrimidine. PubChem Compound Summary for CID 67432. [Link]
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Jafar, N. N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
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Wang, H., & Xia, A. (2012). 6-Chloro-N(4),N(4)-dimethyl-pyrimidine-2,4-diamine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1294–o1295. [Link]
- Google Patents. A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
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ResearchGate. (PDF) 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. [Link]
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National Center for Biotechnology Information. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine. [Link]
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ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]
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St John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]
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